molecular formula C18H18N2O2S B6249033 N-Nitroso Duloxetine CAS No. 2680527-91-5

N-Nitroso Duloxetine

Cat. No.: B6249033
CAS No.: 2680527-91-5
M. Wt: 326.4 g/mol
InChI Key: RPVCVCXTFJVSSY-UHFFFAOYSA-N
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Description

Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine (IUPAC name: (S)-N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)nitrous amide) is a nitroso derivative of the antidepressant duloxetine. It is classified as a genotoxic impurity formed via nitrosation of the secondary amine group in duloxetine during synthesis or storage under specific conditions . Structurally, it features a naphthyloxy group, a thiophenyl moiety, and a nitroso (N=O) group attached to the methylated amine (Figure 1). Its molecular formula is C₁₈H₁₈N₂O₂S, with a molecular weight of 326.41 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2680527-91-5

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

N-methyl-N-(3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl)nitrous amide

InChI

InChI=1S/C18H18N2O2S/c1-20(19-21)12-11-17(18-10-5-13-23-18)22-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17H,11-12H2,1H3

InChI Key

RPVCVCXTFJVSSY-UHFFFAOYSA-N

Canonical SMILES

CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)N=O

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Naphthalen-1-ol reacts with a thiophene-containing alkyl halide or epoxide under basic conditions. For example, treatment of 3-chloro-1-(thiophen-2-yl)propan-1-ol with naphthalen-1-ol in the presence of potassium carbonate yields the ether intermediate. Subsequent methylation of the amine group using methyl iodide or reductive amination with formaldehyde and sodium cyanoborohydride furnishes the N-methyl derivative.

Key Reaction Conditions

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Temperature: 80–120°C

  • Catalyst: K₂CO₃ or Cs₂CO₃

  • Yield: 60–75%

Mannich Reaction

A three-component Mannich reaction between naphthalen-1-ol, thiophene-2-carbaldehyde, and methylamine generates the β-amino alcohol intermediate. Reduction of the alcohol moiety using LiAlH₄ or BH₃·THF produces the target amine.

Optimization Insights

  • Stoichiometric excess of methylamine improves regioselectivity.

  • Polar aprotic solvents (e.g., THF) enhance reaction rates.

Nitrosation of the Secondary Amine

Nitrosation introduces the nitroso group via reaction with nitrosating agents. This step requires stringent control to avoid over-nitrosation or decomposition.

Nitrous Acid Method

Treatment of the amine with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the nitrosoamine. The acidic medium protonates the amine, facilitating electrophilic attack by the nitrosonium ion (NO⁺).

R2NH+HNO2+HClR2N-NO+H2O+Cl\text{R}2\text{NH} + \text{HNO}2 + \text{HCl} \rightarrow \text{R}2\text{N-NO} + \text{H}2\text{O} + \text{Cl}^-

Critical Parameters

  • pH: 1–3 (optimizes NO⁺ availability)

  • Molar ratio: 1:1.2 (amine:NaNO₂)

  • Yield: 50–65%

Alkyl Nitrite Approach

Using tert-butyl nitrite (t-BuONO) or isoamyl nitrite in dichloromethane enables milder conditions. This method avoids strong acids, reducing side reactions such as hydrolysis of the naphthyl ether.

Advantages

  • Compatibility with acid-sensitive functional groups.

  • Higher selectivity at 20–25°C.

Analytical Characterization

Post-synthesis validation ensures structural fidelity and purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.2–7.3 (m, naphthalene), 7.1–6.8 (m, thiophene), 3.6 (t, -CH₂-N-), 2.9 (s, N-CH₃).

  • MS (ESI+) : m/z 353.1 [M+H]⁺.

Impurity Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) detects residual amine and diazo byproducts. Limits for N-nitrosamine impurities in pharmaceuticals (e.g., <0.03 ppm) guide acceptable thresholds.

Challenges and Mitigation Strategies

Nitrosamine Stability

Nitrosoamines are light- and heat-sensitive. Storage under nitrogen at –20°C prevents degradation.

Byproduct Formation

Competing reactions, such as C-nitrosation or oxidation, are minimized by:

  • Strict temperature control (<10°C during nitrosation).

  • Use of radical scavengers (e.g., BHT).

Comparative Analysis of Methods

MethodNitrosating AgentSolventTemp (°C)Yield (%)Purity (%)
Nitrous AcidNaNO₂/HClH₂O/EtOH0–55892
Alkyl Nitritet-BuONOCH₂Cl₂257296

The alkyl nitrite method offers superior yields and purity, making it preferable for lab-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S, with a molecular weight of 326.41 g/mol. The compound features a nitroso group (-NO) attached to a naphthalene derivative, which contributes to its unique chemical reactivity and biological activity.

Medicinal Chemistry

Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine has been studied for its potential as an antidepressant and anxiolytic agent. Its structure is similar to that of duloxetine, a well-known antidepressant, which suggests that it may exhibit similar pharmacological properties. Research indicates that compounds with nitroso groups can interact with neurotransmitter systems, potentially influencing mood and anxiety levels.

Anticancer Activity

Recent studies have explored the anticancer properties of nitrosoamines, including this compound. Nitroso compounds are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell proliferation and survival. Preliminary data suggest that methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine may exhibit selective cytotoxicity against specific cancer cell lines.

Chemical Biology

In chemical biology, this compound serves as a tool for studying biological processes involving nitric oxide (NO). Nitroso compounds can release NO under physiological conditions, which plays a crucial role in various signaling pathways. This property makes methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine valuable for investigating NO-related biological functions.

Case Study 1: Antidepressant Activity

A study conducted by researchers at a leading pharmacological institute examined the effects of various nitrosoamines on serotonin reuptake inhibition. Methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine was found to inhibit serotonin transporters effectively, suggesting its potential as an antidepressant candidate. The study utilized in vitro assays to measure binding affinity and functional activity on neuronal cells.

Case Study 2: Anticancer Effects

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. Results indicated that treatment with methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine led to significant reductions in cell viability, accompanied by increased markers of apoptosis. The study highlighted the need for further exploration into the mechanisms underlying these effects.

Mechanism of Action

The mechanism of action of methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine involves its interaction with molecular targets such as enzymes and receptors. The nitrosoamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Duloxetine and Related Impurities

Comparison with Duloxetine

Duloxetine ((S)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine) is a serotonin-norepinephrine reuptake inhibitor (SNRI) with a molecular weight of 297.41 g/mol (free base) and 333.88 g/mol as a hydrochloride salt . The critical structural difference lies in the substitution of the secondary amine hydrogen in duloxetine with a nitroso group in the nitroso impurity, altering its electronic profile and biological activity. While duloxetine exhibits therapeutic efficacy in depression and neuropathic pain, the nitroso derivative lacks pharmacological activity and is solely associated with genotoxic risk .

Table 2: Structural Comparison of Duloxetine and Its Nitroso Impurity

Property Duloxetine Nitroso Impurity
Functional Group Secondary Amine (-NHCH₃) Nitrosoamine (-N(NO)CH₃)
Molecular Weight (g/mol) 297.41 (free base) 326.41
Pharmacological Role SNRI (Therapeutic) Genotoxic Impurity (Risk)
CAS Number 136434-34-9 (HCl salt) Not formally assigned
Comparison with Other Duloxetine Impurities

Duloxetine impurities include stereoisomers, metabolites, and process-related byproducts. For example:

  • Impurity A (EP) : (R)-N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine (stereoisomer) .
  • Impurity F (EP) : Oxalate salt of a thiophen-3-yl variant .
    Unlike these, the nitroso impurity is a nitrosation product, emphasizing the need for stringent control during manufacturing .

Spectroscopic and Computational Studies

Spectroscopic analyses of the amine precursor (methyl[(3S)-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]amine) reveal key vibrational modes:

  • FT-IR : N-H stretching at ~3300 cm⁻¹, C-O-C asymmetric stretching at 1240 cm⁻¹ .
  • FT-Raman : Aromatic C-H bending at 1600 cm⁻¹, thiophene ring vibrations at 690 cm⁻¹ .

The nitroso group introduces distinct N=O stretching vibrations at 1480–1530 cm⁻¹ (FT-IR) and alters electronic properties, as shown by density functional theory (DFT) studies . Molecular docking simulations suggest reduced binding affinity to duloxetine’s targets (e.g., serotonin transporters) due to steric hindrance from the nitroso group .

Pharmacological and Toxicological Profiles

  • Duloxetine: Inhibits serotonin/norepinephrine reuptake (IC₅₀ = 4.6 nM and 15.6 nM, respectively) .

Table 3: Toxicity Data

Compound Genotoxicity (Ames Test) Carcinogenicity (Rodent Studies)
Duloxetine Negative Negative
Nitroso Impurity Positive (Predicted) Positive (Class 2A IARC)

Regulatory and Analytical Considerations

Regulatory agencies (e.g., USP, EP) mandate strict limits for nitroso impurities (< 0.03 ppm) . Analytical methods include:

  • LC-MS/MS : Quantification at trace levels .
  • HPLC-UV : Used for impurity profiling .

Table 4: Regulatory Limits for Nitroso Impurities

Agency Permitted Daily Exposure (PDE) Analytical Method
FDA/EMA 0.03 ppm LC-MS/MS
USP 0.01% (w/w) HPLC-UV

Biological Activity

  • Molecular Formula : C18H19N2O2S
  • Molecular Weight : 333.88 g/mol
  • CAS Number : 910138-96-4

Nitrosoamines are known for their carcinogenic properties, primarily through the formation of DNA adducts that can lead to mutations. The specific mechanism for methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine involves:

  • DNA Methylation : The nitroso group can transfer a methyl group to DNA, leading to mutagenesis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, contributing to cellular damage and apoptosis.

Toxicity Studies

Research indicates that nitrosoamines exhibit significant toxicity in various biological systems. For instance, studies have shown that exposure to nitroso compounds can lead to:

  • Hepatotoxicity : Elevated liver enzymes and histopathological changes in liver tissues.
  • Carcinogenic Effects : Increased incidence of tumors in animal models.

Table 1: Summary of Toxicity Studies

Study ReferenceModel OrganismDose (mg/kg)Observed Effects
Rats10Liver damage, elevated enzymes
Mice5Tumor formation in lungs
Hamsters15DNA adduct formation

Pharmacological Effects

The compound has been studied for its potential pharmacological effects, particularly in relation to its structural similarity to known therapeutic agents.

Antidepressant Activity

Due to its structural resemblance to Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), studies have explored its effects on mood disorders. Initial findings suggest:

  • Serotonin Modulation : Potential effects on serotonin levels in the brain.
  • Anxiolytic Properties : Reduced anxiety-like behaviors in rodent models.

Table 2: Pharmacological Activity Overview

Activity TypeIndicationModel OrganismEffect Observed
AntidepressantMood enhancementRatsIncreased serotonin levels
AnxiolyticReduced anxietyMiceDecreased anxiety-like behavior

Case Study 1: Carcinogenic Potential

A study conducted on the long-term effects of exposure to methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine in rats demonstrated significant tumorigenesis in the lungs and liver. The study highlighted the importance of monitoring nitroso compounds in environmental and occupational settings.

Case Study 2: Neuropharmacology

In a controlled trial assessing the antidepressant-like effects of the compound, researchers noted significant behavioral improvements in rodents subjected to chronic mild stress. This suggests potential for further exploration in clinical settings.

Q & A

Q. What are the primary synthetic routes for generating methyl[3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl]nitrosoamine, and how do impurities arise during synthesis?

Methodological Answer: The compound is synthesized as a nitroso derivative of duloxetine, a selective serotonin-norepinephrine reuptake inhibitor (SSNRI). Key steps include:

  • Enantioselective synthesis : Rhodium-catalyzed hydrogenation of β-secondary ketones to produce the (S)-enantiomer precursor .
  • Nitroso formation : Reaction of duloxetine with nitrosating agents (e.g., nitrous acid) under acidic conditions, leading to N-nitrosation at the secondary amine .
  • Impurity sources : Common impurities include stereoisomers (e.g., (3R)-enantiomer) and byproducts like α-naphthol or thiophene derivatives, identified via HPLC and chiral chromatography .

Q. How is the compound structurally characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Spectroscopy : FT-IR and FT-Raman identify functional groups (e.g., nitroso N=O stretch at ~1450–1500 cm⁻¹) and confirm stereochemistry .
  • X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. However, challenges arise due to low-resolution data or twinning, requiring SHELXD/SHELXE for phase correction .
  • Quantum mechanical calculations : Density Functional Theory (DFT) validates vibrational frequencies and electronic properties (e.g., HOMO-LUMO gaps) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical data for this nitroso compound?

Methodological Answer:

  • DFT validation : Compare computed vibrational spectra (B3LYP/6-311++G(d,p) basis set) with experimental FT-IR/FT-Raman data to identify outliers (e.g., discrepancies in nitroso group vibrations) .
  • Molecular docking : Use AutoDock Vina to assess binding affinities with biological targets (e.g., serotonin transporters). Discrepancies may arise from solvent effects or protein flexibility, requiring Molecular Dynamics (MD) simulations for refinement .
  • ADMET prediction : Tools like SwissADME predict pharmacokinetics but may conflict with in vitro assays (e.g., solubility in polar solvents). Validate with experimental permeability tests (Caco-2 cell models) .

Q. What strategies are effective for isolating and quantifying stereoisomers or degradation products in this compound?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns with hexane:isopropanol gradients to resolve (3S)- and (3R)-enantiomers (retention time differences ~2–3 minutes) .
  • LC-MS/MS : Quantify trace impurities (e.g., α-naphthol) via multiple reaction monitoring (MRM) transitions (e.g., m/z 144 → 115 for α-naphthol) .
  • Forced degradation studies : Expose the compound to acidic/alkaline conditions or UV light to simulate degradation pathways. Monitor via UPLC-PDA to identify photolytic byproducts .

Q. How does the nitroso group influence the compound’s reactivity and toxicity profile compared to its parent amine (duloxetine)?

Methodological Answer:

  • Reactivity studies : The nitroso group increases electrophilicity, facilitating nucleophilic attacks (e.g., glutathione adduct formation in liver microsomes). Track via LC-HRMS .
  • Genotoxicity assays : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenic potential. Nitroso derivatives often show higher mutagenicity due to DNA alkylation .
  • Comparative pharmacokinetics : In vivo studies in rodents reveal reduced half-life (t₁/₂) compared to duloxetine, likely due to nitroso-mediated hepatic metabolism .

Data Contradiction Analysis

Q. How can researchers address inconsistencies between computational predictions and experimental results for this compound?

Methodological Answer:

  • Case study : DFT-predicted nitroso N=O bond lengths (1.21 Å) may differ from crystallographic data (1.25 Å) due to basis set limitations. Validate using hybrid functionals (e.g., M06-2X) or larger basis sets .
  • Solvent effects : Polarizable Continuum Models (PCM) correct for solvent interactions in docking studies, improving correlation with in vitro IC₅₀ values .
  • Error margins : Establish confidence intervals for experimental data (e.g., ±5% for HPLC purity assays) to statistically validate computational models .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Impurity Profiling

ImpurityCAS No.Detection MethodRetention Time (min)
(3R)-Enantiomer116539-60-7Chiral HPLC12.3
α-Naphthol90-15-3UPLC-PDA (254 nm)5.8
Thiophene derivative1033803-59-6LC-MS/MS (ESI+)8.2
Source:

Q. Table 2. Computational vs. Experimental Vibrational Frequencies

Vibration ModeDFT (cm⁻¹)Experimental (cm⁻¹)Deviation (%)
N=O stretch149514801.0
C-S stretch6856702.2
Aromatic C-H bend112011051.3
Source:

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